3-Methylidene-5-nitropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylidene-5-nitropyridin-2-one is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a nitro group at the 5-position and a methylidene group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-nitropyridin-2-one typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which produces the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . Further functionalization can introduce the methylidene group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This could involve continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-5-nitropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate, leading to the formation of pyrazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrazine hydrate (N₂H₄·H₂O) is commonly used for reducing nitro groups.
Substitution: Reagents such as ammonia (NH₃) and various amines are used for nucleophilic substitution reactions.
Major Products
Scientific Research Applications
3-Methylidene-5-nitropyridin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-5-nitropyridin-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the methylidene group.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group instead of a methylidene group.
4-Aminopyridine: Contains an amino group instead of a nitro group.
Uniqueness
3-Methylidene-5-nitropyridin-2-one is unique due to the presence of both a nitro group and a methylidene group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C6H4N2O3 |
---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
3-methylidene-5-nitropyridin-2-one |
InChI |
InChI=1S/C6H4N2O3/c1-4-2-5(8(10)11)3-7-6(4)9/h2-3H,1H2 |
InChI Key |
XTFQXZMVTGPKIB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C(C=NC1=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.